molecular formula C18H19FN2O4S2 B4875870 N-(4-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-(4-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No.: B4875870
M. Wt: 410.5 g/mol
InChI Key: REHPHMRXACXFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as FM19G11, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. FM19G11 has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.

Mechanism of Action

N-(4-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein disheveled (Dvl), which is a key regulator of the pathway. This binding prevents the activation of β-catenin, which is necessary for the transcription of genes involved in cell proliferation and survival. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and promote differentiation in stem cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. In stem cells, this compound promotes differentiation into osteoblasts by upregulating the expression of osteogenic genes such as Runx2 and Osterix. Additionally, this compound has been shown to improve cardiac function after myocardial infarction by reducing fibrosis and promoting angiogenesis.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, its specificity for Dvl makes it less useful for studying other pathways that may be involved in cell proliferation and differentiation.

Future Directions

There are several future directions for the study of N-(4-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of the Wnt/β-catenin pathway. Another direction is the investigation of this compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy in treating cancer and other diseases. Finally, the development of new methods for delivering this compound to target tissues could improve its effectiveness in vivo.

Scientific Research Applications

N-(4-fluorophenyl)-4-(methylthio)-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied in various scientific research applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. This compound has also been shown to promote the differentiation of stem cells into osteoblasts, which could be useful in regenerative medicine. Additionally, this compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as its ability to improve cardiac function after myocardial infarction.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-methylsulfanyl-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S2/c1-26-17-7-6-15(12-16(17)18(22)21-8-10-25-11-9-21)27(23,24)20-14-4-2-13(19)3-5-14/h2-7,12,20H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHPHMRXACXFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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